2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
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Overview
Description
2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[3-(4-PYRIDINYL)-1,2,4-OXADIAZOL-5-YL]METHYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazepine core, which is known for its presence in many pharmacologically active molecules, combined with a pyridinyl-oxadiazole moiety, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[3-(4-PYRIDINYL)-1,2,4-OXADIAZOL-5-YL]METHYL}ACETAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzodiazepine core through cyclization reactions, followed by the introduction of the pyridinyl-oxadiazole moiety via condensation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or oxadiazole moieties, leading to the formation of substituted derivatives. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving benzodiazepine receptors.
Medicine: Due to its structural similarity to pharmacologically active benzodiazepines, it may have potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[3-(4-PYRIDINYL)-1,2,4-OXADIAZOL-5-YL]METHYL}ACETAMIDE involves its interaction with molecular targets such as benzodiazepine receptors. The compound may modulate the activity of these receptors, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction cascades and changes in gene expression.
Comparison with Similar Compounds
Similar compounds to 2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[3-(4-PYRIDINYL)-1,2,4-OXADIAZOL-5-YL]METHYL}ACETAMIDE include other benzodiazepine derivatives and pyridinyl-oxadiazole compounds. the unique combination of these two moieties in a single molecule sets it apart from other compounds. Some similar compounds include:
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Oxadiazole derivatives: Compounds with various biological activities, including antimicrobial and anticancer properties.
Properties
Molecular Formula |
C19H16N6O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
InChI |
InChI=1S/C19H16N6O4/c26-15(21-10-16-24-17(25-29-16)11-5-7-20-8-6-11)9-14-19(28)22-13-4-2-1-3-12(13)18(27)23-14/h1-8,14H,9-10H2,(H,21,26)(H,22,28)(H,23,27) |
InChI Key |
AZNNQYLQYUOCIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)NCC3=NC(=NO3)C4=CC=NC=C4 |
Origin of Product |
United States |
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